molecular formula C20H19NO3 B2724562 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid CAS No. 350997-45-4

2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid

Cat. No. B2724562
CAS RN: 350997-45-4
M. Wt: 321.376
InChI Key: UDFSACYGNPAQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid” is a chemical compound with the molecular formula C20H19NO3 . It has a molecular weight of 321.38 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C20H19NO3/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(22)23)16-8-3-4-9-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23) . This indicates the molecular structure of the compound.

Scientific Research Applications

Photophysical Properties and Fluorophore Synthesis

Research on derivatives of quinoline carboxylic acids, similar to 2-(3-Isobutoxyphenyl)quinoline-4-carboxylic acid, has led to advancements in the synthesis and study of photophysical properties of azole-quinoline based fluorophores. These compounds, characterized for their excited-state intramolecular proton transfer (ESIPT) emissions, demonstrate significant potential for applications in fluorescent materials due to their dual emissions and large Stokes shift patterns. Their thermal stability up to 300°C makes them suitable for high-temperature applications in optical materials and sensors (Padalkar & Sekar, 2014).

Metal-Organic Frameworks and Fluorescent Properties

Quinoline derivatives are integral to the synthesis of low-dimensional metal-organic compounds, exhibiting unique temperature- and solvent-dependent structural formations. These structures not only serve as frameworks for studying fundamental chemistry but also exhibit promising fluorescent properties, which are crucial for the development of new materials with potential applications in lighting, display technologies, and chemical sensing (Wang et al., 2012).

Corrosion Inhibition

The study of quinoline derivatives extends into the field of corrosion science, where these compounds are analyzed for their potential as green corrosion inhibitors. Their ability to form protective layers on metal surfaces suggests applications in the maintenance and longevity of industrial machinery and infrastructure. This research is critical for industries seeking environmentally friendly alternatives to traditional corrosion inhibitors (Singh, Srivastava, & Quraishi, 2016).

Synthetic Methodologies

Innovative synthetic methodologies for quinoline-2-carboxylates have been developed, highlighting the chemical versatility and potential for diverse functionalization of these compounds. Such methodologies pave the way for the rapid generation of quinoline-based molecules, expanding the toolkit for medicinal chemistry and drug discovery (Gabrielli et al., 2016).

Electrochemical Studies and Molecular Recognition

Research into quinoline derivatives also encompasses their electrochemical behavior and applications in molecular recognition. These studies are foundational for developing new sensors and analytical methods based on quinoline molecules, with potential applications in environmental monitoring, diagnostics, and pharmaceutical analysis (Khanvilkar & Bedekar, 2018).

Safety and Hazards

Specific safety and hazard information for this compound is not available in the search results. For detailed safety information, it would be beneficial to refer to the Material Safety Data Sheet (MSDS) of the compound .

properties

IUPAC Name

2-[3-(2-methylpropoxy)phenyl]quinoline-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO3/c1-13(2)12-24-15-7-5-6-14(10-15)19-11-17(20(22)23)16-8-3-4-9-18(16)21-19/h3-11,13H,12H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDFSACYGNPAQCL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.